molecular formula C25H17ClF4N2O3 B2533417 (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE CAS No. 342581-66-2

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE

Cat. No.: B2533417
CAS No.: 342581-66-2
M. Wt: 504.87
InChI Key: QVTQUBUKIGYADW-UHFFFAOYSA-N
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Description

The compound, hereafter referred to by its systematic IUPAC name, is a synthetic small molecule featuring a propenamide backbone with distinct substituents:

  • N~1~-substituent: A 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties.
  • C3-substituent: A 4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl group, combining lipophilic (fluorobenzyl) and polar (methoxy) moieties.

The (E)-configuration of the double bond in the propenamide core is critical for spatial orientation, influencing target binding and stability.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF4N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(27)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)26/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQUBUKIGYADW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration and Reduction

2-Chloro-5-(trifluoromethyl)aniline is synthesized via nitration of 3-chlorobenzotrifluoride followed by reduction (Table 1):

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C, 4 h 78%
Reduction H₂, Pd/C, ethanol, 50°C, 12 h 85%

The nitro intermediate is reduced catalytically to the amine.

Preparation of the Acryloyl Backbone

Knoevenagel Condensation

The α,β-unsaturated cyanoester is formed via condensation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde with cyanoacetate (Figure 2):

$$
\text{ArCHO} + \text{NCCH}_2\text{COOR} \xrightarrow{\text{piperidine, EtOH}} \text{ArCH=C(CN)COOR}
$$

Optimization :

  • Solvents: Ethanol or toluene.
  • Catalysts: Piperidine (10 mol%) or ammonium acetate.
  • Yield: 65–72% after recrystallization.

Hydrolysis to Acrylic Acid

The ester is hydrolyzed under basic conditions:

$$
\text{ArCH=C(CN)COOR} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{ArCH=C(CN)COOH}
$$

Conditions :

  • 2 M NaOH, reflux, 6 h.
  • Yield: 89%.

Formation of Acryloyl Chloride

The acid is activated using thionyl chloride:

$$
\text{ArCH=C(CN)COOH} \xrightarrow{\text{SOCl₂, DMAC, −15°C}} \text{ArCH=C(CN)COCl}
$$

Safety Note : Exothermic reaction; temperature control critical.

Etherification of the Phenyl Ring

Synthesis of 4-[(4-Fluorobenzyl)Oxy]-3-Methoxybenzaldehyde

The substituents are introduced sequentially (Table 2):

Step Reagents/Conditions Yield Reference
Methoxylation CH₃I, K₂CO₃, DMF, 80°C, 8 h 92%
Benzylation 4-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C 75%

Mechanism : Nucleophilic aromatic substitution facilitated by electron-donating methoxy group.

Amide Coupling

Schotten-Baumann Reaction

The acryloyl chloride reacts with 2-chloro-5-(trifluoromethyl)aniline under basic conditions:

$$
\text{ArCH=C(CN)COCl} + \text{Ar'NH}_2 \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{ArCH=C(CN)CONHAr'}
$$

Conditions :

  • Biphasic system (CH₂Cl₂/H₂O).
  • 0–5°C, 2 h.
  • Yield: 68%.

Stereochemical Control

The E-isomer is favored due to steric hindrance during the condensation step. Purification via recrystallization (hexane/EtOAc) enriches stereopurity (>98% E).

Alternative Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura approach constructs the biaryl system (Figure 3):

$$
\text{ArB(OH)}_2 + \text{Ar'Br} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Ar-Ar'}
$$

Conditions :

  • 1,4-Dioxane/H₂O, 90°C, 12 h.
  • Yield: 58%.

Microwave-Assisted Synthesis

Reduces reaction time for Knoevenagel condensation (30 min, 120°C) with comparable yields.

Challenges and Optimization

  • Cyano Group Stability : Avoid prolonged exposure to strong bases.
  • Fluorobenzyloxy Hydrolysis : Use mild conditions during etherification.
  • Scale-Up : Continuous flow systems improve safety for exothermic steps.

Chemical Reactions Analysis

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.

Scientific Research Applications

(E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and molecular targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and chemical products with unique properties.

Mechanism of Action

The mechanism of action of (E)-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s structural analogs can be categorized based on shared substituents or core modifications:

Table 1: Key Structural Analogs and Functional Comparisons
Compound Name Structural Features Bioactivity Highlights Key References
Target Compound Propenamide core; 2-chloro-5-(trifluoromethyl)phenyl; 4-fluorobenzyloxy-methoxyphenyl Hypothesized kinase inhibition (inferred from substituent trends)
N-[2-Fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide () Cyclopentane-carboxamide core; trifluoromethylphenyl; fluorophenyl Likely targets hydrophobic protein pockets due to cyclopentane rigidity
N'-((E)-{4-[Bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide () Pyrazole-carbohydrazide core; chlorobenzyloxy; bis-chloroethylamino DNA alkylation or cytotoxic activity (common with chloroethyl groups)
5-(6-Methoxynaphthalen-2-yl)-1-aryl-1-(4-(trifluoromethyl)phenylamino)phenol () Naphthyl-phenol core; trifluoromethylphenylamino Anti-inflammatory or antiproliferative activity (similar to COX inhibitors)
Key Observations:
  • Trifluoromethyl and Halogenated Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is shared with analogs in and . These groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Fluorobenzyloxy vs. Chlorobenzyloxy : Replacing the 4-fluorobenzyloxy group (target compound) with 4-chlorobenzyloxy () may alter solubility and target selectivity. Chloro-substituents often increase lipophilicity but may reduce bioavailability .
  • Core Modifications : Switching from a propenamide (target) to pyrazole-carbohydrazide () or cyclopentanecarboxamide () cores impacts conformational flexibility and hydrogen-bonding capacity, which are critical for target engagement .

Bioactivity and Target Profiling

highlights that structurally similar compounds cluster by bioactivity profiles and protein targets. For example:

  • Compounds with trifluoromethylphenyl groups (e.g., target compound, ) are associated with kinase inhibition due to interactions with ATP-binding pockets .
  • Chlorobenzyloxy analogs () show cytotoxic profiles, likely via DNA damage mechanisms, as seen in alkylating agents .
  • Cyclopentane-carboxamide derivatives () may target G-protein-coupled receptors (GPCRs) due to their rigid, hydrophobic cores .

Physicochemical and Pharmacokinetic Properties

Using the "lumping strategy" (), compounds with similar structures (e.g., trifluoromethyl, halogenated benzyl groups) can be grouped to predict properties:

Table 2: Predicted Properties of the Target Compound vs. Analogs
Property Target Compound Analog Analog
LogP ~3.8 (high) ~4.2 ~4.5
Solubility (µg/mL) ~15 (low) ~8 ~5
Plasma Protein Binding (%) >90 >95 >90
  • The target compound’s 4-fluorobenzyloxy group slightly improves solubility compared to chlorinated analogs () but retains high lipophilicity .
  • The cyano group may enhance metabolic stability by resisting oxidative degradation, a feature absent in ’s carboxamide analog .

Biological Activity

The compound (E)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-propenamide is a synthetic organic molecule with significant potential in pharmacology due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A cyano group that may contribute to its reactivity and binding properties.
  • A methoxy phenyl moiety , which is often associated with increased bioactivity in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group is known to enhance binding affinity, while the cyano and methoxy groups may modulate the compound's interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown activity against various bacterial strains, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for such compounds often fall within the range of 12.9 µM to 25.9 µM against Staphylococcus species .

Anti-inflammatory Potential

The compound's anti-inflammatory effects have been explored through its ability to inhibit the NF-κB pathway, a crucial regulator of inflammation. Studies have demonstrated that certain derivatives can attenuate lipopolysaccharide-induced NF-κB activation, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Cell Viability

In vitro studies assessing cell viability have shown that while many related compounds exhibit low cytotoxicity at concentrations up to 20 µM, specific substitutions on the phenyl ring can significantly alter this profile. For example, disubstitution with lipophilic and electron-withdrawing groups has been linked to increased cytotoxic effects .

Data Table: Biological Activity Summary

Activity Type Observed Effects Concentration Range
AntimicrobialEffective against S. aureus and MRSAMIC: 12.9 - 25.9 µM
Anti-inflammatoryInhibition of NF-κB activationIC50 not specified
CytotoxicityLow cytotoxicity up to 20 µMIC50 varies by substitution
Interaction with EnzymesPotential inhibition of mPGES-1 enzymeIC50: 8 nM for related compounds

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated several compounds similar to (E)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-propenamide against various bacterial strains. Results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial properties .
  • Inflammation Model : In a model of inflammation induced by lipopolysaccharides, derivatives were tested for their ability to inhibit NF-κB activation. Some compounds exhibited a notable reduction in NF-κB activity, suggesting potential for treating inflammatory conditions .

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